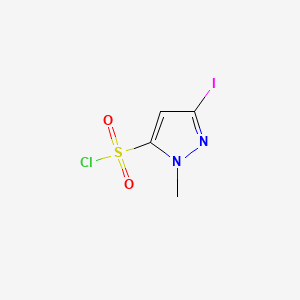![molecular formula C14H16O3 B6610463 methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate CAS No. 2763965-78-0](/img/structure/B6610463.png)
methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate, also known as Methyl 4-Methylphenyl-2-oxabicyclohexane-5-carboxylate or Methyl 4-Methylphenyl-2-oxabicyclohexane-5-carboxylate, is an organic compound with the molecular formula C14H18O3. It is a colorless solid that is soluble in organic solvents and has a wide range of applications in the field of organic chemistry. The compound is used in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and materials. It can also be used as a catalyst in organic reactions.
科学研究应用
Methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate 4-methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylatephenyl-2-oxabicyclohexane-5-carboxylate has been used in a variety of scientific research applications. The compound has been used as a reagent in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and materials. It has also been used as a catalyst in organic reactions, such as the Friedel-Crafts alkylation reaction. The compound has also been used in the synthesis of a variety of heterocyclic compounds, including quinolines, indoles, and pyrazoles.
作用机制
Methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate 4-methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylatephenyl-2-oxabicyclohexane-5-carboxylate acts as a nucleophile in organic reactions. The compound can react with a variety of electrophiles, including alkyl halides, aryl halides, and acyl halides. The reaction of the compound with an electrophile produces an arylalkyl carboxylate, which can then be converted to the desired product by a series of reactions.
Biochemical and Physiological Effects
methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate 4-methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylatephenyl-2-oxabicyclohexane-5-carboxylate has not been studied for its biochemical and physiological effects. As the compound is not used for therapeutic purposes, there is no information available on its effects on the human body.
实验室实验的优点和局限性
Methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate 4-methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylatephenyl-2-oxabicyclohexane-5-carboxylate has a number of advantages and limitations when used in laboratory experiments. The compound is soluble in organic solvents, making it easy to handle and use in reactions. The compound is also relatively inexpensive and can be purchased from a variety of suppliers. However, the compound is also highly reactive and can react with a variety of electrophiles, making it important to take precautions when handling it.
未来方向
There are a number of potential future directions for research on methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate 4-methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylatephenyl-2-oxabicyclohexane-5-carboxylate. These include: further research into the synthesis of the compound; further research into its use as a catalyst in organic reactions; further research into its use as a reagent in the synthesis of a variety of organic molecules; further research into its use as a reagent in the synthesis of heterocyclic compounds; and further research into its potential biochemical and physiological effects.
合成方法
Methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate 4-methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylatephenyl-2-oxabicyclohexane-5-carboxylate can be synthesized using the Barton-McCombie deoxygenation reaction, which involves the reaction of an aromatic aldehyde with an alkyl halide in the presence of a strong base. The reaction produces an arylalkyl carboxylate, which can then be converted to the desired product by a series of reactions. The Barton-McCombie deoxygenation reaction is a versatile and efficient method for the synthesis of a variety of organic molecules.
属性
IUPAC Name |
methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9-3-5-10(6-4-9)14-7-11(17-8-14)12(14)13(15)16-2/h3-6,11-12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCJVNZABKMZGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC(C2C(=O)OC)OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid](/img/structure/B6610453.png)

![tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate](/img/structure/B6610468.png)
![2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6610480.png)